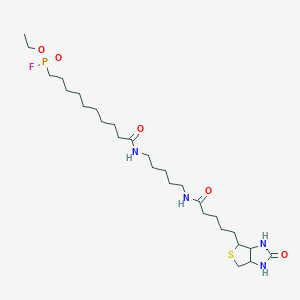

FP-Biotin

Description

Structure

2D Structure

Propriétés

IUPAC Name |

10-[ethoxy(fluoro)phosphoryl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50FN4O5PS/c1-2-37-38(28,36)20-14-7-5-3-4-6-9-16-24(33)29-18-12-8-13-19-30-25(34)17-11-10-15-23-26-22(21-39-23)31-27(35)32-26/h22-23,26H,2-21H2,1H3,(H,29,33)(H,30,34)(H2,31,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFSFLGSUTZFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50FN4O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647213 | |

| Record name | Ethyl {10-oxo-10-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]decyl}phosphonofluoridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259270-28-5 | |

| Record name | Ethyl {10-oxo-10-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]decyl}phosphonofluoridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Design of Fp Biotin Analogues

Original Synthesis Pathways for FP-Biotin

The initial synthesis of this compound was pioneered by the Cravatt group researchgate.netbeilstein-journals.orgnih.govnih.gov. This groundbreaking work involved the chemical synthesis of a biotinylated fluorophosphonate, where the reactive fluorophosphonate moiety and the biotin (B1667282) tag were linked through a long alkyl chain and two amide bonds nih.gov. This original synthetic route was described as a six-step process researchgate.net. The aim was to create an active-site directed probe capable of visualizing dynamics in the expression and function of serine hydrolases, thereby accelerating the assignment of protein function and identifying potential pharmaceutical targets nih.gov.

Methodological Advancements in this compound Probe Synthesis

Significant methodological advancements have been made to improve the synthesis of this compound probes, focusing on enhancing yield and efficiency . A novel synthetic route for FP-PEG-biotin was developed to overcome problems associated with prior synthesis methods and to markedly increase the efficiency of probe production researchgate.netbeilstein-journals.orgnih.govnih.gov. This improved route achieved a synthetic yield of 28% over eight steps researchgate.net. These advancements often involve the strategic attachment of the fluorophosphonate moiety to the biotin tag via a polyethylene (B3416737) glycol (PEG) linker, utilizing specific catalysts and organic solvents to facilitate the reaction .

Design and Utility of Polyethylene Glycol (PEG)-Linked this compound Derivatives (FP-PEG-Biotin)

The incorporation of polyethylene glycol (PEG) into this compound derivatives, forming FP-PEG-biotin, represents a significant design advancement. The PEG spacer is integral to the probe's structure, enhancing its solubility and stability . Beyond these benefits, PEG linkers contribute to improved biocompatibility and a reduction in non-specific binding, which are crucial for applications in complex biological systems biochempeg.com.

The utility of FP-PEG-biotin derivatives is broad, particularly in activity-based protein profiling (ABPP) for the analysis and enrichment of active serine hydrolases in complex proteomes researchgate.netbeilstein-journals.orgnih.govnih.gov. The biotin tag provides a high-affinity handle for purification and detection, leveraging biotin's strong interaction with streptavidin beilstein-journals.orgnih.gov. This allows for efficient isolation and analysis of labeled enzymes, often followed by techniques such as Western blotting, ELISA, and affinity chromatography alfa-chemistry.com. Furthermore, PEGylation can extend the in vivo half-life of modified proteins, making these probes valuable for studying enzyme dynamics in biological contexts abbexa.com.

Mechanistic Insights into Fp Biotin Bioconjugation

Covalent Reactivity with Active Site Serine Nucleophiles

FP-biotin was specifically designed as an active-site directed probe for the serine hydrolase family of enzymes nih.govbeilstein-journals.org. The core mechanism involves the irreversible formation of a covalent bond between the fluorophosphonate (FP) moiety of this compound and the catalytically active serine residue within the enzyme's active site nih.govbeilstein-journals.orgnih.govresearchgate.net. This reaction is activity-dependent, meaning only active enzymes are labeled, providing a powerful means to monitor dynamics in both protein function and expression nih.govpnas.org.

A well-documented example of this mechanism is the interaction of this compound with fatty acid amide hydrolase (FAAH), a mammalian serine amidase. Studies have shown that this compound acts as a potent irreversible inhibitor of FAAH, covalently reacting with serine residue 241, which serves as the catalytic nucleophile of the enzyme nih.gov. The ability of this compound to react with numerous serine hydrolases in crude cell and tissue samples, even at subnanomolar concentrations, underscores its effectiveness in profiling these enzyme families nih.gov.

Non-Canonical Covalent Adduction to Tyrosine Residues

Beyond its canonical reactivity with active site serines, this compound has demonstrated surprising non-canonical covalent adduction to tyrosine residues in proteins, including those lacking an active site serine acs.orgnih.govnih.govnih.gov. This unexpected reactivity highlights a broader scope of organophosphorus agent-protein interactions.

Detailed research findings have identified specific tyrosine residues as targets for this compound labeling in various proteins. For instance, in human albumin, five tyrosine residues (Tyr 138, Tyr 148, Tyr 401, Tyr 411, and Tyr 452) along with two serine residues (Ser 232 and Ser 287) were found to be covalently modified by this compound acs.orgnih.gov. Other proteins exhibiting tyrosine adduction include human alpha-2-glycoprotein 1 (Tyr 138, Tyr 174, Tyr 181), human kinesin 3C motor domain (Tyr 145), human keratin (B1170402) 1 (Tyr 230), bovine actin (Tyr 55, Tyr 200), murine ATP synthase beta (Tyr 431), murine adenine (B156593) nucleotide translocase 1 (Tyr 81), bovine chymotrypsinogen (Tyr 201), and porcine pepsin (Tyr 310) nih.govnih.gov.

Typically, only a limited number of tyrosine residues (1-3 per protein) are modified, suggesting that the reactivity of these specific tyrosines is enhanced by the presence of nearby residues that facilitate the ionization of their hydroxyl groups nih.govnih.gov. This phenomenon indicates that organophosphorus-reactive proteins extend beyond the serine hydrolase family to include proteins with no active site serine, suggesting new avenues for understanding the long-term effects of organophosphorus exposure and for identifying novel biomarkers nih.govnih.gov.

Assessment of Specificity and Broad-Spectrum Reactivity within Enzyme Families

This compound functions as a broad-spectrum probe for serine hydrolases, enabling the comprehensive analysis of this enzyme family in complex proteomes nih.govbeilstein-journals.org. Its ability to react with numerous serine hydrolases allows for the detection of tissue-specific and tissue-restricted patterns of expression, providing valuable insights into their physiological roles nih.gov.

The application of this compound in activity-based protein profiling (ABPP) has been instrumental in characterizing the activity levels of various serine hydrolases. Studies comparing this compound with other fluorophosphonate probes, such as FP-desthiobiotin, have shown that this compound generally exhibits stronger enrichment for a majority of serine hydrolases researchgate.net. This superior performance makes this compound a preferred tool for quantitative analysis and enrichment of active serine hydrolases in complex biological samples beilstein-journals.orgnih.govresearchgate.net.

The strong binding and rapid labeling properties of this compound and similar FP probes also make them valuable in the development of covalent inhibitors for pharmacologically relevant serine hydrolases beilstein-journals.org. Competitive ABPP assays, where compounds are screened for their ability to block this compound labeling, offer a robust method for discovering small-molecule inhibitors, independent of the enzyme's functional annotation beilstein-journals.orgpnas.org.

Table 1: Key Proteins and Residues Labeled by this compound

| Protein Name | Labeled Residue Type | Specific Labeled Residues (Human Albumin Example) | Reference |

| Serine Hydrolases (General) | Serine | Active site serine (e.g., Ser241 in FAAH) | nih.govbeilstein-journals.org |

| Human Albumin | Tyrosine, Serine | Tyr138, Tyr148, Tyr401, Tyr411, Tyr452, Ser232, Ser287 | acs.orgnih.gov |

| Human alpha-2-glycoprotein 1 | Tyrosine | Tyr138, Tyr174, Tyr181 | nih.govnih.gov |

| Human kinesin 3C motor domain | Tyrosine | Tyr145 | nih.govnih.gov |

| Human keratin 1 | Tyrosine | Tyr230 | nih.govnih.gov |

| Bovine Actin | Tyrosine | Tyr55, Tyr200 | nih.govnih.gov |

| Murine ATP synthase beta | Tyrosine | Tyr431 | nih.govnih.gov |

| Murine adenine nucleotide translocase 1 | Tyrosine | Tyr81 | nih.govnih.gov |

| Bovine Chymotrypsinogen | Tyrosine | Tyr201 | nih.govnih.gov |

| Porcine Pepsin | Tyrosine | Tyr310 | nih.govnih.gov |

Note: In a truly interactive data table, users could sort, filter, and search the data presented.

Advanced Methodologies in Fp Biotin Based Proteomics

Comprehensive Activity-Based Protein Profiling (ABPP) Workflows

ABPP workflows utilizing FP-biotin allow for both visualization and identification of active enzymes. The fundamental principle involves incubating a complex proteome with this compound, leading to the covalent modification of active serine hydrolases. nih.gov The subsequent steps diverge depending on whether visualization or identification is the primary goal.

While fluorophore-conjugated FP probes (e.g., FP-Rhodamine) are commonly used for direct in-gel fluorescence visualization of serine hydrolase activity, this compound can also be employed for gel-based ABPP. wikipedia.orgresearchgate.netnih.govstanford.edu Following labeling of a proteome with this compound, proteins are separated by SDS-PAGE, and the biotinylated enzymes are detected through streptavidin blotting. beilstein-journals.orgnih.govresearchgate.net This method allows for the qualitative assessment of changes in enzyme activity between different samples, such as those treated with inhibitors versus vehicle controls. In competitive ABPP experiments, a reduction in the signal of a specific enzyme band in inhibitor-treated samples indicates successful inhibition of that enzyme's activity. nih.govstanford.edunih.gov

Table 1: Illustrative Gel-Based ABPP Activity Profile of Serine Hydrolases

| Enzyme Band (Approx. kDa) | Control Sample (Relative Activity) | Inhibitor-Treated Sample (Relative Activity) | Observation |

| 85 kDa | High | Low | Inhibited |

| 75 kDa | High | High | Not Inhibited |

| 49 kDa | Medium | Low | Inhibited |

| 30 kDa | Low | Low | Not Inhibited |

Note: This table presents illustrative data based on principles of competitive gel-based ABPP, where reduced signal indicates inhibition. nih.govstanford.edunih.gov

For the precise identification of active enzymes, this compound is indispensable in mass spectrometry-based chemical proteomics, particularly in workflows like Multidimensional Protein Identification Technology (MudPIT). nih.govresearchgate.netnih.govbiorxiv.org The workflow typically involves:

Labeling : Complex biological samples (e.g., cell lysates, tissue homogenates) are incubated with this compound, allowing the probe to covalently bind to active serine hydrolases. nih.govbiorxiv.org

Enrichment : The biotin (B1667282) tag facilitates the selective capture of labeled proteins using avidin (B1170675) or streptavidin-coated beads. This high-affinity interaction effectively isolates the target enzymes from the vast majority of unlabeled proteins. nih.govnih.govbiorxiv.orgbiorxiv.org

Digestion : The enriched proteins are then subjected to enzymatic digestion (e.g., with trypsin), often performed directly on the beads (on-bead digestion), to generate peptides. nih.govbiorxiv.orgbiorxiv.org

LC-MS/MS Analysis : The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This powerful analytical technique identifies the proteins based on their unique peptide fragmentation patterns. nih.govbiorxiv.orgnih.govstanford.edunih.govuit.nofrontiersin.org

ABPP-MudPIT enables the identification of hundreds of active serine hydrolases within a single proteome. oup.com This methodology is highly sensitive, capable of detecting active enzymes even at very low concentrations, such as 10 parts per billion (ppb) in complex biotherapeutic samples. biorxiv.org Furthermore, it can be integrated with quantitative proteomics approaches, including stable isotope labeling by amino acids in cell culture (SILAC) or label-free quantification, to provide relative activity levels of enzymes across different experimental conditions. nih.govfrontiersin.orgoup.com

Table 2: Illustrative Identified Serine Hydrolases via ABPP-MudPIT

| Identified Protein (Example) | Organism/Tissue Source | Number of Unique Peptides | Functional Annotation (Example) |

| Acylpeptide Hydrolase (APH) | Rat tissue | >2 | Peptidase |

| KIAA0436 ortholog | Rat tissue | >2 | Putative hydrolase |

| VC0157 (IvaP) | Vibrio cholerae | >2 | Protease |

| FphD | Staphylococcus aureus | >1 | α/β-hydrolase |

| LYPLA2 | Human serum | >2 | Lipase (B570770) |

Note: This table presents illustrative examples of identified proteins and associated details, based on findings from various studies. nih.govnih.govuit.nonih.govresearchgate.net

Affinity Enrichment and Isolation Strategies

The biotin tag on this compound is crucial for its utility in affinity enrichment, leveraging the exceptionally strong and specific interaction between biotin and avidin/streptavidin. sigmaaldrich.comembopress.org

The biotin-streptavidin interaction boasts one of the highest known affinities between a ligand and a protein (Kd ≈ 10^-15 M), making it an ideal tool for robust affinity purification. sigmaaldrich.comembopress.org In this compound-based proteomics, this strong binding is exploited by using avidin or streptavidin immobilized on various matrices, such as agarose (B213101) beads or magnetic beads, to capture the biotinylated serine hydrolases. nih.govnih.govnih.govbiorxiv.orgbiorxiv.orgbiorxiv.orgnih.govsigmaaldrich.com This capture step efficiently separates the probe-labeled active enzymes from the vast majority of unlabeled proteins in the complex biological sample, significantly reducing sample complexity for downstream analysis. nih.govsigmaaldrich.com While highly effective, a challenge in mass spectrometry-based applications has been the co-elution and subsequent proteolytic digestion of streptavidin itself, leading to high levels of streptavidin-derived peptides that can interfere with the identification of target proteins. embopress.org Recent advancements, such as the development of protease-resistant streptavidin, mitigate this issue by preventing its proteolytic digestion, thereby reducing contamination and improving protein identification depth. embopress.org

Following affinity enrichment, LC-MS/MS is the indispensable analytical technique for target elucidation. The enriched and digested peptides are separated by liquid chromatography based on their physicochemical properties before being introduced into the mass spectrometer. nih.govbiorxiv.org The tandem mass spectrometry (MS/MS) component then fragments these peptides, and the resulting fragmentation patterns are used to identify the amino acid sequences, and thus the parent proteins. biorxiv.orgresearchgate.net This integrated workflow not only identifies the specific proteins that were labeled by this compound but can also pinpoint the exact serine residue within the active site that was covalently modified by the probe. frontiersin.orgresearchgate.net The combination of highly selective labeling, efficient enrichment, and sensitive mass spectrometry provides a powerful platform for discovering novel enzyme activities and characterizing their roles in various biological processes. frontiersin.org

Time-Dependent Kinetic Analysis of this compound Labeling

Understanding the kinetics of this compound labeling is crucial for optimizing experimental conditions and accurately interpreting results. Kinetic analyses reveal that different serine hydrolases exhibit remarkably varied rates of reactivity with this compound. beilstein-journals.orgnih.gov Some enzymes may label to apparent completion within minutes (e.g., 1 minute), while others react more slowly, requiring several minutes or even longer incubation times to achieve saturation. beilstein-journals.orgnih.gov

Performing time-dependent kinetic studies on specific tissue or cell line samples before conducting larger-scale competitive experiments is important. beilstein-journals.orgresearchgate.net Such studies involve incubating samples with this compound for various durations, quenching the reaction at different time points, and then analyzing the labeling intensity (e.g., via streptavidin blotting or mass spectrometry). beilstein-journals.orgresearchgate.net This approach helps determine the optimal incubation time and probe concentration required to achieve sufficient labeling of target enzymes without inducing significant non-specific labeling, which can occur at higher concentrations or prolonged incubation times. biorxiv.orgnih.gov By controlling these parameters, researchers can ensure that the observed labeling is genuinely activity-dependent and reflects the physiological state of the enzymes. nih.gov

Table 3: Illustrative Kinetic Profiles of Serine Hydrolase Labeling by this compound

| Serine Hydrolase (Example) | Observed Labeling Rate | Time to Apparent Completion (Illustrative) | Notes on Reactivity |

| Enzyme A (e.g., FAAH) | Rapid | ~1 minute | Highly reactive |

| Enzyme B (e.g., APH) | Moderate | ~5-10 minutes | Slower, time-dependent |

| Enzyme C | Slow | ~30 minutes | Requires longer incubation |

| Enzyme D | Very Slow/Low Signal | >30 minutes (low expression) | Detection challenging at short times |

Note: This table presents illustrative kinetic data based on observations that different serine hydrolases react at varying rates with this compound. beilstein-journals.orgresearchgate.netnih.gov

Quantitative Approaches for Enzyme Activity Assessment

This compound, a biotinylated fluorophosphonate, serves as a pivotal chemical probe in activity-based protein profiling (ABPP) for the quantitative assessment of enzyme activity, particularly within the serine hydrolase family. Unlike traditional proteomics, which primarily measures protein abundance, ABPP with this compound directly reports on the functional state of enzymes, allowing for the detection of active enzymes in complex biological samples nih.govuniversiteitleiden.nlresearchgate.net. This capability is crucial as protein abundance does not always correlate with enzymatic activity, especially in scenarios involving post-translational modifications, allosteric regulation, or inhibitor binding nih.govuniversiteitleiden.nl.

The core principle of this compound's application lies in its ability to covalently label the active site serine residues of serine hydrolases universiteitleiden.nlbeilstein-journals.org. Following labeling, the biotin tag facilitates the enrichment of these active enzymes through affinity purification using immobilized avidin beads medchemexpress.commedchemexpress.com. This enrichment step is critical for isolating and subsequently identifying and quantifying the active enzyme population within a complex proteome via mass spectrometry-based techniques researchgate.netnih.gov.

This compound has demonstrated efficacy in quantifying the activity of several key enzymes. For instance, it is utilized to quantify the activity of fatty acid amide hydrolase (FAAH), alpha/beta-hydrolase domain containing 6 (ABHD6), and monoacylglycerol lipase (MAG-lipase) medchemexpress.commedchemexpress.com. Furthermore, this compound exhibits good reactivity with human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), despite the presence of its large biotin group medchemexpress.commedchemexpress.com. This broad reactivity makes it a versatile tool for profiling a wide array of serine hydrolases across various tissues and cell types nih.govbeilstein-journals.org.

Advanced Quantitative Methodologies

Quantitative approaches employing this compound often integrate with mass spectrometry-based proteomics to provide detailed insights into enzyme activity dynamics. One prominent methodology is competitive ABPP coupled with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) nih.gov. In this approach, cells are grown in isotopically "light" and "heavy" amino acid media, treated with an inhibitor or a vehicle control, respectively, and then lysed and combined. Subsequent labeling with this compound, avidin enrichment, and LC-MS/MS analysis allow for the identification and quantification of enzyme targets based on the ratio of light to heavy peptides nih.gov. This enables the determination of inhibitor selectivity and the in vivo off-target profiles of pharmacological compounds universiteitleiden.nlnih.gov.

Another critical aspect of quantitative assessment involves optimizing labeling conditions to maximize sensitivity and specificity. Research has shown that parameters such as pH and this compound concentration significantly impact labeling efficiency and the identification of active enzymes biorxiv.org. For example, varying pH levels can lead to differential enrichment of serine hydrolases, with lysosomal serine hydrolases like PRCP and PLA2G15 showing significant enrichment at pH 5, while others such as LPL, IAH1, and SIAE are better enriched at pH 8, consistent with their optimal activity levels biorxiv.org. Increasing this compound concentration from 1 µM to 10 µM has been observed to selectively increase protein intensities for metabolic serine hydrolases, indicating limited off-target labeling biorxiv.org.

Detailed Research Findings and Data

This compound has been instrumental in mapping the activity of serine hydrolases in various biological contexts, revealing tissue-specific expression patterns and changes in functional states. Early studies demonstrated that this compound could react with numerous serine hydrolases in crude cell and tissue samples, detect sub-nanomolar concentrations of these enzymes, and record differences in both their functional state and expression levels nih.gov. The rapid and highly sensitive nature of this compound labeling makes it well-suited for high-throughput proteomics investigations nih.gov.

For instance, studies have identified several this compound-reactive proteins exhibiting tissue-restricted expression. A 42-kDa protein was found to be testis-specific, while two 38–40 kDa proteins were observed in the brain and testis, and another in the brain and liver nih.gov. In the higher molecular-mass range, most this compound-reactive proteins showed broad tissue distributions, though a 65-kDa protein was most abundant in the liver, with lower levels in the testis and prostate, and undetectable in the brain nih.gov.

The following table summarizes some key findings regarding this compound's application in quantifying enzyme activity and identifying active serine hydrolases:

| Enzyme/Enzyme Family | Application/Context | Key Finding/Observation | Reference |

| Serine Hydrolases | General ABPP | Reacts with numerous SHs in crude samples; detects sub-nanomolar concentrations; records differences in functional state and expression. | nih.gov |

| FAAH, ABHD6, MAG-lipase | Enzyme activity quantification | Quantifies the activity of these specific enzymes. | medchemexpress.commedchemexpress.com |

| Human AChE, BChE | Enzyme activity quantification | Shows good reactivity despite the large biotin group. | medchemexpress.commedchemexpress.com |

| Various Serine Hydrolases | Tissue profiling | Identifies tissue-restricted expression patterns (e.g., 42-kDa in testis, 38-40 kDa in brain/testis/liver, 65-kDa in liver). | nih.gov |

| Serine Hydrolases | Optimization of labeling pH | Differential enrichment based on pH; lysosomal SHs at pH 5, others at pH 8. | biorxiv.org |

| Serine Hydrolases | Optimization of labeling concentration | Higher this compound concentration (10 µM) increases protein intensities selectively for metabolic SHs. | biorxiv.org |

| Lipases and Esterases | Polysorbate degradation | This compound shows stronger enrichment of serine hydrolases compared to FP-desthiobiotin. Identifies known lipases and esterases impacting PS degradation. | researchgate.net |

Profiling of Biological Systems and Enzyme Target Identification

Identification of Tissue-Specific Serine Hydrolase Expression and Activity Patterns

The application of FP-biotin has been instrumental in identifying and characterizing serine hydrolases that exhibit tissue-restricted patterns of expression and activity. By treating crude tissue extracts with this compound, researchers can quickly and with high sensitivity detect a multitude of serine hydrolases, many of which display unique distribution patterns across different tissues. uni.lunih.gov For instance, profiling studies conducted with rat tissue homogenates using this compound have revealed distinct labeling patterns, indicating the presence of specific serine hydrolase activities unique to particular organs. fishersci.cafishersci.at This capability allows for a detailed understanding of how enzyme function and expression vary in a tissue-specific manner, providing critical insights into their physiological roles.

Discovery and Annotation of Uncharacterized Serine Hydrolases

Activity-based protein profiling (ABPP) using this compound is a potent strategy for the discovery and annotation of previously uncharacterized serine hydrolases. Unlike methods that require prior knowledge of substrates or recombinant expression, ABPP directly assesses enzyme activity in native proteomes. uni.lufluoroprobe.comuni-regensburg.de This approach has facilitated the identification of novel enzyme targets and the development of inhibitors for enzymes whose functions were previously unknown. For example, competitive ABPP with this compound has led to the discovery of lead inhibitors for various serine hydrolases, including the uncharacterized enzyme alpha, beta-hydrolase-10 (ABHD10). nih.gov The ability to screen small-molecule libraries against many enzymes in parallel further accelerates the functional assignment and annotation of these novel enzymes. fluoroprobe.comnih.govuni-regensburg.de

Chemoproteomic Mapping of Endocannabinoid Hydrolase Activities

This compound plays a significant role in the chemoproteomic mapping of endocannabinoid hydrolase activities. It is specifically used to quantify the activity of key enzymes involved in endocannabinoid metabolism, such as fatty acid amide hydrolase (FAAH), alpha/beta-hydrolase domain-containing protein 6 (ABHD6), and monoacylglycerol lipase (B570770) (MAG-lipase).

Comparative chemical proteomics approaches, often employing this compound alongside other activity-based probes like MB108, have been used to quantitatively map the activity profiles of these hydrolases in various mouse brain regions, including the frontal cortex, hippocampus, striatum, and cerebellum. This detailed mapping provides crucial insights into the spatiotemporal control of CB1 receptor-mediated physiology by monitoring the activity of enzymes responsible for endocannabinoid biosynthesis and degradation.

Table: Endocannabinoid Hydrolase Activity in Mouse Brain Regions (Illustrative Data)

| Enzyme | Frontal Cortex Activity (Relative) | Hippocampus Activity (Relative) | Striatum Activity (Relative) | Cerebellum Activity (Relative) |

| FAAH | Moderate | High | Moderate | Moderate |

| MAG-lipase | High | Moderate | Moderate | Moderate |

| ABHD6 | Moderate | Moderate | Moderate | Moderate |

| DAGL-α | Low | Low | Low | High |

| ABHD4 | Moderate | Moderate | Moderate | Moderate |

| ABHD12 | Moderate | Moderate | Moderate | Moderate |

Note: This table is illustrative and based on general findings from studies using this compound to profile endocannabinoid hydrolases.

Competitive Binding and Inhibitor Interaction Studies

Application of Competitive ABPP for Ligand-Target Engagement

Competitive Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics approach that utilizes FP-biotin to determine the target engagement and selectivity of small molecules, including potential drug candidates, directly within native proteomes universiteitleiden.nltandfonline.com. The fundamental principle involves pre-incubating biological samples (e.g., cell lysates or live cells) with a candidate inhibitor or vehicle control. Subsequently, this compound is introduced to label the active serine hydrolases. If the inhibitor successfully binds to and inhibits a specific serine hydrolase, it will prevent this compound from covalently modifying that enzyme's active site, leading to a reduction or loss of the this compound signal universiteitleiden.nlnih.govbeilstein-journals.orgbiorxiv.orgnih.govnih.govharvard.eduepfl.ch.

This loss of probe labeling serves as a direct readout of the inhibitor's target engagement. The modified this compound-labeled enzymes can then be enriched using avidin (B1170675) chromatography due to the high affinity of biotin (B1667282) for streptavidin, followed by identification and quantification through mass spectrometry-based methods, such as ABPP coupled with Stable Isotope Labeling of Amino acids in Culture (ABPP-SILAC) nih.govbiorxiv.org. Alternatively, for broader profiling or initial screening, gel-based ABPP can be employed, where a fluorescently tagged FP probe (e.g., FP-Rhodamine) is used, and the competition is visualized by changes in protein band intensity on SDS-PAGE gels nih.govnih.govharvard.edu.

Competitive ABPP with this compound has been instrumental in identifying the serine hydrolase targets of various compounds. For instance, it has been applied to characterize the targets of triazole ureas that inhibit the growth of Mycobacterium tuberculosis (Mtb) biorxiv.org. In such studies, the active serine hydrolase proteome of Mtb can be detected using this compound, and the impact of inhibitors on this profile is then assessed biorxiv.orgbiorxiv.org. This methodology allows for the identification of specific enzymes whose activity is modulated by the inhibitor, providing crucial information for understanding drug mechanisms of action and potential off-target effects universiteitleiden.nltandfonline.com.

Table 1: Conceptual Framework for Competitive ABPP Results

| Sample Treatment | This compound Labeling Signal (Relative Intensity) | Interpretation |

| Vehicle Control | High | Active enzyme labeled by probe |

| Inhibitor A | Low | Inhibitor A engages and inhibits the enzyme |

| Inhibitor B | High | Inhibitor B does not engage or inhibit the enzyme |

| Inhibitor C | Moderate | Inhibitor C partially engages and inhibits the enzyme |

Evaluation of Probe Competition with Endogenous Substrates in Biological Systems

Beyond inhibitor target identification, this compound probes have also been employed to investigate competition with endogenous substrates, a less explored but significant application beilstein-journals.orgnih.gov. Enzymes in biological systems often interact with natural substrates at high turnover rates. Performing competition assays between activity-based probes like this compound and these endogenous substrates presents a unique challenge due to the rapid kinetics and covalent binding properties of the probes beilstein-journals.orgnih.gov.

However, studies have demonstrated that this compound can indeed compete with endogenous or exogenous reversible substrates for enzyme active sites, provided that the probe concentration and incubation times are carefully controlled beilstein-journals.orgnih.gov. For example, this compound (or FP-PEG-biotin, a related probe with a polyethylene (B3416737) glycol linker) has been evaluated for its ability to compete with known substrates such as enalapril (B1671234) and oseltamivir (B103847) for carboxylesterase beilstein-journals.orgnih.govresearchgate.net. These studies revealed that increasing concentrations of these substrates could significantly reduce the intensity of this compound labeling of the enzyme beilstein-journals.orgnih.govresearchgate.net. This observation highlights this compound's utility in understanding the interplay between a covalent probe and reversible substrates, offering insights into enzyme kinetics and substrate promiscuity in a native context beilstein-journals.orgnih.gov.

Table 2: Representative Data on this compound Competition with Endogenous Substrates

| Endogenous Substrate | Substrate Concentration | This compound Labeling Intensity (Relative to Control) | Observation |

| Enalapril | 0 mM (Control) | 1.00 | Full labeling |

| Enalapril | 6 mM | 0.35 | Reduced labeling beilstein-journals.orgnih.gov |

| Oseltamivir | 0 mM (Control) | 1.00 | Full labeling |

| Oseltamivir | 10 mM | 0.40 | Reduced labeling beilstein-journals.orgnih.gov |

Note: Data are illustrative based on research findings indicating reduced labeling intensity.

Development and Validation of Selective Enzyme Inhibitors

The development and validation of selective enzyme inhibitors are critical steps in drug discovery, and this compound is an indispensable tool in this process annualreviews.org. Competitive ABPP, utilizing this compound, allows for the high-throughput screening and characterization of small molecules that selectively inhibit specific serine hydrolases within complex proteomes beilstein-journals.orgbiorxiv.orgnih.govharvard.eduresearchgate.netannualreviews.org.

The general approach involves incubating a proteome sample with a library of candidate inhibitors. Following this pre-incubation, this compound is added. Enzymes that are potently and selectively inhibited by a compound will show a diminished or absent signal from this compound labeling, while non-target enzymes or those not affected by the inhibitor will retain their labeling beilstein-journals.orgnih.gov. This differential labeling pattern provides a direct measure of an inhibitor's potency and selectivity across a broad range of serine hydrolases universiteitleiden.nlnih.govharvard.edu.

For instance, this compound has been used to identify selective inhibitors for enzymes like RBBP9 (Retinoblastoma Binding Protein 9), a putative serine hydrolase implicated in pancreatic cancer nih.govnih.gov. Through competitive ABPP, compounds that block this compound labeling of RBBP9 can be identified and their inhibitory potency (e.g., IC50 values) determined nih.gov. This method not only helps in identifying lead compounds but also in validating their activity and selectivity in a biologically relevant context, confirming that the observed biological effects are indeed due to the ligand engaging its intended target tandfonline.com. The ability of this compound to covalently bind to active enzymes ensures that the assay reports on the functional state of the enzyme, making it a valuable tool for developing and validating inhibitors that modulate enzyme activity universiteitleiden.nlrockefeller.edu.

Table 3: Validation of Enzyme Inhibitors using Competitive ABPP (Illustrative IC50 Data)

| Inhibitor Compound | Target Enzyme | IC50 (µM) (Competitive ABPP with this compound) | Reference |

| Compound X | RBBP9 | 6.3 | nih.gov |

| Compound Y | PREPL | ~0.1 (similar to Palmostatin M) | epfl.ch |

| Triazole Urea Z | TesA (Mtb) | <10 | biorxiv.org |

Note: IC50 values are approximate or conceptual based on reported findings.

Investigation of Non Canonical Protein Interactions and Post Translational Modifications

Characterization of FP-Biotin Covalent Binding to Non-Serine Residues

While fluorophosphonate (FP) probes, including this compound, are widely known for their selective and covalent reaction with the nucleophilic active site serine residues of serine hydrolases, a surprising discovery revealed their capacity to covalently modify proteins lacking an active site serine nih.govresearchgate.netnih.govnih.govthermofisher.comthermofisher.com. This unexpected reactivity was identified as covalent binding to tyrosine residues nih.govnih.gov.

The mechanism of this non-serine adduction involves the loss of a fluoride (B91410) ion from the this compound molecule upon binding to tyrosine, resulting in a specific mass increase of 572.3 atomic mass units (amu) on the adducted peptide acs.orgresearchgate.netnih.gov. Mass spectrometry techniques, such as tandem ion trap mass spectrometry and MALDI-TOF/TOF, have been instrumental in identifying these modified tyrosines and confirming the presence of this compound through characteristic fragmentation ions at 227, 312, and 329 amu, as well as tyrosine-FP-biotin immonium ions at 708 amu and 691 amu (after loss of NH3) nih.govacs.orgresearchgate.netnih.gov.

This finding suggests that the reaction of protein-bound tyrosine with organophosphorus agents like this compound is a widespread phenomenon, indicating a broader scope of interaction for these compounds than previously understood nih.govnih.gov.

Analysis of Tyrosine Adduction in Diverse Protein Classes

Research has demonstrated that this compound covalently labels tyrosine residues in a variety of protein classes, extending beyond the serine hydrolase family. Studies involving the treatment of diverse proteins with this compound have identified specific tyrosine adduction sites. It is notable that typically only a limited number of tyrosines (1-3 per protein) are modified, suggesting that the reactivity of these tyrosine residues is influenced by their local environment and activation by nearby amino acid residues nih.govnih.gov.

The following table summarizes some of the proteins and their specific tyrosine (and in some cases, serine) residues identified as targets for this compound covalent binding:

Table 1: Identified Protein Adduction Sites by this compound

| Protein | Organism Source | Adducted Residues (Type and Position) | Reference |

| Human Albumin | Human | Tyr 138, Tyr 148, Tyr 401, Tyr 411, Tyr 452, Ser 232, Ser 287 | acs.orgnih.gov |

| Alpha-2-glycoprotein 1 zinc-binding protein | Human | Tyr 138, Tyr 174, Tyr 181 | nih.govnih.gov |

| Kinesin 3C motor domain | Human | Tyr 145 | nih.govnih.gov |

| Keratin (B1170402) 1 | Human | Tyr 230 | nih.govnih.gov |

| Actin | Bovine | Tyr 55, Tyr 200 | nih.govnih.gov |

| ATP synthase beta | Murine | Tyr 431 | nih.govnih.gov |

| Adenine (B156593) nucleotide translocase 1 | Murine | Tyr 81 | nih.govnih.gov |

| Chymotrypsinogen | Bovine | Tyr 201 | nih.govnih.gov |

| Pepsin | Porcine | Tyr 310 | nih.govnih.gov |

This extensive list highlights that this compound's reactivity extends beyond its canonical targets, suggesting broader implications for understanding organophosphorus agent exposure and their effects on protein function nih.govnih.gov.

Differentiation of Active Site vs. Non-Active Site Labeling Events

This compound is a widely utilized probe in Activity-Based Protein Profiling (ABPP), a chemical proteomics approach that employs small-molecule probes to determine the functional state of enzymes directly in native biological systems nih.govresearchgate.netuniversiteitleiden.nl. The core principle of ABPP with this compound lies in its ability to covalently and selectively label the active site serine of active serine hydrolases researchgate.netnih.govthermofisher.comthermofisher.comnih.gov. This activity-dependent labeling is crucial because it allows researchers to distinguish between active and inactive enzyme forms, a capability that traditional proteomics methods, which primarily measure protein abundance, often lack nih.govthermofisher.comthermofisher.com. For instance, this compound has been successfully used to quantify the activity of enzymes like FAAH, ABHD6, and MAG-lipase glpbio.commedchemexpress.com.

In contrast to this active site-specific labeling of serine hydrolases, the recently characterized covalent binding of this compound to tyrosine residues represents a distinct non-active site labeling event nih.govnih.gov. While the active site serine adduction typically leads to enzyme inhibition, the functional consequences of tyrosine adduction are still being explored but are distinct from the direct inhibition of catalytic activity. The identification of this compound binding to tyrosines in proteins that possess no active site serine, such as albumin, transferrin, and tubulin, underscores that organophosphorus agents can modify proteins through mechanisms beyond their well-known interaction with serine hydrolase active sites nih.govnih.govcdc.gov.

The ability to differentiate these labeling events is critical for comprehensive proteomic analysis. ABPP workflows, often coupled with mass spectrometry, allow for the enrichment and identification of both active site-labeled proteins (via the biotin (B1667282) tag and avidin (B1170675) purification) and, as demonstrated, non-active site modifications nih.govthermofisher.comthermofisher.comacs.orguniversiteitleiden.nlnih.gov. This distinction is vital for understanding the full spectrum of protein targets and the mechanisms of action of organophosphorus compounds, including their potential as biomarkers of exposure nih.govnih.gov.

Quantitative Proteomic Analysis of Enzyme Dynamics

Quantification of Relative Enzyme Abundance and Activity Levels

FP-biotin facilitates the direct quantification of relative enzyme activity levels, distinguishing them from mere protein abundance. When this compound reacts with active serine hydrolases within a proteome, it forms a stable covalent adduct. The biotin (B1667282) tag appended to the fluorophosphonate moiety enables the detection and enrichment of these labeled enzymes. wikipedia.orgiiab.me

A common approach for relative quantification is gel-based ABPP, where this compound-labeled proteins are separated by SDS-PAGE and subsequently detected using avidin-based reagents, often via Western blotting. The intensity of the detected bands correlates with the activity levels of the labeled serine hydrolases. This methodology allows for the kinetic monitoring of enzyme activity, providing a powerful means to observe changes in enzyme function that may not be reflected by changes in protein quantity alone. wikipedia.org

Methodologies for Absolute Quantification of Serine Hydrolases

For more comprehensive and absolute quantification, this compound is integrated into mass spectrometry (MS)-based proteomic workflows, a technique often referred to as ABPP-MS. In this methodology, after labeling with this compound, the biotinylated proteins are enriched from complex proteomes using avidin (B1170675) or streptavidin chromatography, leveraging the strong biotin-avidin interaction (Kd ≈ 10−15 M). wikipedia.orgwikidata.org The enriched proteins are then typically digested into peptides, and these active-site-labeled peptides are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

To achieve absolute quantification, ABPP-MS can be combined with stable isotope labeling techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC). In a competitive ABPP-SILAC experiment, cells are grown in isotopically "light" and "heavy" amino acid media, treated under different conditions (e.g., with an inhibitor or a control), lysed, combined, and then labeled with this compound. The labeled serine hydrolases are subsequently enriched and analyzed by LC-MS, allowing for precise quantification based on the ratio of light to heavy isotopic signals from the MS1 profiles and MS2 spectra.

Optimization of the this compound labeling step is crucial for maximizing the identification and quantification of active serine hydrolases. Studies have shown that varying parameters such as this compound concentration and pH level can significantly impact the sensitivity and coverage of the assay. For instance, increasing this compound concentration up to 10 µM has been observed to increase protein intensities and the number of metabolic serine hydrolase (mSH) identifications. Furthermore, the optimal pH for this compound labeling can vary depending on the specific mSHs being targeted, with lysosomal mSHs showing significant enrichment at pH 5, while others are better enriched at pH 8.

Table 1: Impact of this compound Concentration and pH on Metabolic Serine Hydrolase (mSH) Identification

| Parameter | Condition | Effect on mSH Identification | Effect on Protein Intensity | Reference |

| This compound Concentration | 0.1 µM to 10 µM | Increased | Increased | |

| >10 µM | Reduced | Reduced | ||

| pH Level | pH 5 (e.g., PRCP, PLA2G15) | Significant Enrichment | - | |

| pH 8 (e.g., LPL, IAH1, SIAE) | Significant Enrichment | - |

Differential Activity Profiling in Various Biological States

The utility of this compound extends to differential activity profiling, enabling the comparison of serine hydrolase activity landscapes across diverse biological states. This application is critical for understanding disease mechanisms, drug responses, and physiological adaptations. wikipedia.org

For example, this compound has been successfully employed to profile serine hydrolases in various rat tissue homogenates, revealing distinct labeling patterns indicative of tissue-specific enzyme activity. iiab.me In the context of drug discovery, this compound can be used to examine the target selectivity of reversible serine hydrolase inhibitors directly within complex proteomes, providing insights into their mechanism of action and potential off-targets. wikidata.org

In biological research, this compound has been instrumental in studying enzyme function in adipocytes, identifying variations in enzyme activities between different adipose tissue depots or in conditions like diabetes. More recently, it has been applied to identify polysorbate-degrading enzymes (PSDEs) in biotherapeutic drug substances, demonstrating its capability to detect trace levels of lipases (as low as 0.08 ppm) that can compromise product stability. Furthermore, this compound has been utilized in plant science to reveal differential serine hydrolase activities in response to pathogen infection. Specific enzyme activities such as those of fatty acid amide hydrolase (FAAH), α/β-hydrolase domain containing 6 (ABHD6), and monoacylglycerol lipase (B570770) (MAG-lipase) can also be quantified using this compound.

Table 2: Examples of Serine Hydrolases Profiled/Quantified Using this compound

| Enzyme/Class | Biological Context/Application | Reference |

| Various Serine Hydrolases | Profiling in rat tissue homogenates, revealing tissue-specific activity patterns | iiab.me |

| Serine Hydrolases | Examining target selectivity of reversible inhibitors in complex proteomes | wikidata.org |

| Serine Hydrolases | Studying enzyme function in adipocytes, including differences in adipose tissue depots and diabetic states | |

| Polysorbate-Degrading Enzymes (PSDEs) | Identification of lipases in biotherapeutic drug substances, detecting abundances as low as 0.08 ppm | |

| Serine Hydrolases | Differential activity profiling in plants in response to pathogen infection | |

| FAAH (Fatty Acid Amide Hydrolase) | Quantification of activity | |

| ABHD6 (α/β-Hydrolase Domain Containing 6) | Quantification of activity | |

| MAG-lipase (Monoacylglycerol Lipase) | Quantification of activity |

Applications in Diverse Biological Contexts and Organisms

Investigation of Serine Hydrolase Function in Mammalian Systems

FP-biotin has been instrumental in exploring the roles of serine hydrolases across various mammalian tissues. By reacting crude tissue extracts with this compound, researchers can visualize complex, tissue-specific patterns of serine hydrolase activity. nih.gov This methodology facilitates the identification of enzymes that are uniquely expressed or highly active in specific tissues, offering clues to their physiological functions. nih.gov

A notable application is the comparative profiling of serine hydrolase activities in different rat tissues. nih.gov When soluble extracts from rat brain, liver, testis, and prostate were treated with this compound, distinct patterns of enzyme activity were observed. nih.gov This technique is sensitive enough to detect numerous serine hydrolases, many of which exhibit tissue-restricted expression, highlighting the specialized roles these enzymes play in different organs. nih.gov For instance, a 33-kDa protein was identified as being strongly and exclusively labeled in the prostate, indicating a specific function in that tissue. nih.gov The ability of this compound to resolve these complex profiles aids in assigning functions to previously uncharacterized enzymes within the serine hydrolase superfamily. nih.gov

Table 1: Examples of Tissue-Specific Serine Hydrolase Activities in Rat Tissues Identified by this compound Labeling This table is for illustrative purposes based on findings that this compound reveals tissue-restricted enzyme activities.

| Tissue | Molecular Mass of Labeled Protein (kDa) | Observation | Potential Implication |

| Prostate | 33 | Strongly and exclusively expressed | Specialized function in prostate physiology |

| Testis | Multiple | Unique protein bands observed | Role in reproductive processes |

| Brain/Liver | Multiple | Shared protein bands observed | Common metabolic or signaling functions |

| Brain/Testis | Multiple | Shared protein bands observed | Overlapping enzymatic pathways |

Source: Data synthesized from research findings on this compound's application in rat tissues. nih.gov

Profiling Enzyme Activities in Cellular Models (e.g., specific cell lines, primary cultures)

This compound is a valuable reagent for dissecting enzyme activity at the cellular level. It allows for the profiling of serine hydrolases in various cellular models, including immortalized cell lines and primary cultures, providing insights into cellular processes and the functional state of enzymes under specific conditions. nih.govnii.ac.jp

One key application is the ability to detect changes in the expression level of active serine hydrolases. nih.gov In studies using HEK-293 cells transfected to overexpress certain enzymes like fatty acid amide hydrolase (FAAH) or acyl-protein thioesterase (APT), this compound treatment followed by analysis clearly distinguished the actively expressed enzymes from the background proteome. nih.gov For example, a 65-kDa protein was strongly labeled specifically in the membrane fractions of FAAH-transfected cells, confirming the probe's capacity to report on the functional expression of its targets. nih.gov

Furthermore, this compound has been used to characterize the expression of serine hydrolases in more specialized cell types, such as human fibroblast-like synoviocytes (HFLS), which are relevant to the study of arthritis. nii.ac.jp In HFLS cell homogenates, this compound inhibited three distinct protein bands that showed hydrolase activity. nii.ac.jp Subsequent analysis using mass spectrometry on the this compound-enriched proteins led to the identification of several enzymes, including neutral alpha-glucosidase AB (GANAB) and transitional endoplasmic reticulum ATPase (TERA), revealing the specific hydrolases active in these cells. nii.ac.jp

Table 2: Characterization of Hydrolase Activity in Human Fibroblast-like Synoviocytes (HFLS) using this compound

| Identified Protein Band | Substrate Specificity | Subcellular Localization | Identified Hydrolytic Enzymes |

| Band 1 | Limited | Distinct | Neutral alpha-glucosidase AB (GANAB), Transitional endoplasmic reticulum ATPase (TERA) |

| Band 2 | Limited | Distinct | Neutral alpha-glucosidase AB (GANAB), Transitional endoplasmic reticulum ATPase (TERA) |

| Band 3 | Broad | Distinct | Not specified |

Source: Data from studies on serine hydrolase expression in human synoviocytes. nii.ac.jp

Elucidation of Proteolytic and Hydrolase Activities in Pathogenic Organisms (e.g., parasitic, bacterial species)

The application of this compound extends to the study of pathogenic organisms, where it is used to identify and characterize enzymes that are crucial for virulence, survival, and host-pathogen interactions. mdpi.com Activity-based protein profiling with probes like this compound is a powerful chemoproteomic tool for discovering druggable targets in bacteria and parasites. mdpi.comacs.org

In microbiology, this compound has been employed to identify active serine hydrolases in clinically relevant bacteria. For instance, in a study on the vancomycin-resistant bacterium Enterococcus faecium, this compound was used to label and enrich active serine hydrolases from live bacterial cells. mdpi.com This approach led to the identification of 11 distinct and largely uncharacterized enzymes, including α,β-hydrolases, SGNH-hydrolases, and peptidases. mdpi.com These findings open avenues for future research into the specific roles these enzymes play in the bacterium's physiology and pathogenesis, and they represent potential new targets for antimicrobial therapies. mdpi.com

Table 3: Serine Hydrolases Identified in Enterococcus faecium E745 using this compound-based ABPP

| Enzyme Family | Number of Identified Targets | Potential Function |

| α,β-hydrolases | Multiple | Metabolic processes |

| SGNH-hydrolases | Multiple | Lipid/ester metabolism |

| Phospholipases | Multiple | Membrane-related functions |

| Amidases | Multiple | Amide bond hydrolysis |

| Peptidases | Multiple | Protein processing, virulence |

Source: Data from activity-based profiling studies in Enterococcus faecium. mdpi.com

Utility in Biomarker Discovery for Environmental or Chemical Exposures

This compound is a valuable tool for identifying biomarkers of exposure to certain environmental chemicals, particularly organophosphorus (OP) compounds, which are common pesticides and nerve agents. apexbt.comnih.gov Since this compound is itself a potent organophosphorus agent, it can be used to find new protein targets of OP toxicants, which can then serve as biomarkers. apexbt.comnih.gov

Exposure to OP agents can lead to a range of toxic effects, primarily through the inhibition of key serine hydrolases like acetylcholinesterase. nih.govnih.gov However, these agents also interact with other proteins. This compound-based profiling allows for a broad screening of these secondary targets in relevant biological samples, such as brain tissue. nih.gov In studies screening various OP pesticides, an activity-based probe with a fluorophosphonate reactive group was used to identify multiple serine hydrolase targets in the mouse brain, demonstrating that different pesticides have distinct inhibition profiles. nih.gov

Significantly, research has shown that this compound does not only bind to the active site serine of hydrolases but can also covalently modify tyrosine residues on proteins that lack a classic active site serine, such as albumin and keratin (B1170402). This discovery expands the pool of potential biomarkers for OP exposure beyond the serine hydrolase family. The ability to identify a broader range of OP-binding proteins enhances the potential for developing robust and sensitive biomarkers to monitor human exposure to these environmental chemicals.

Table 4: Potential Protein Biomarkers for Organophosphorus (OP) Exposure Identified via this compound Labeling

| Protein Class | Specific Examples | Labeled Amino Acid | Implication for Biomarker Discovery |

| Serine Hydrolases | Acetylcholinesterase, Butyrylcholinesterase | Serine | Known primary targets of OP agents |

| Non-Serine Hydrolases | Human albumin, Human keratin 1, Bovine actin | Tyrosine | Expands the range of potential biomarkers beyond enzymes |

| Other Proteins | Murine ATP synthase beta, Murine adenine (B156593) nucleotide translocase 1 | Tyrosine | Suggests new targets and mechanisms for OP toxicity |

Source: Data compiled from studies on this compound's reactivity with various proteins. nih.gov

Future Directions and Advanced Research Avenues for Fp Biotin

Rational Design of Next-Generation FP-Biotin Probes with Enhanced Selectivity

The rational design of next-generation this compound probes is a critical area of future research aimed at overcoming the broad reactivity of current fluorophosphonate-based probes and achieving enhanced selectivity for specific serine hydrolase targets. While existing this compound probes effectively label a large proportion of active serine hydrolases in proteomes, often exceeding 80% of predicted mouse metabolic SHs, this broad specificity can complicate the identification of individual enzyme functions within highly complex biological samples. nih.govpnas.orgnomuraresearchgroup.comresearchgate.net

Integration with Orthogonal Chemical Proteomic Technologies

The integration of this compound with orthogonal chemical proteomic technologies represents a powerful future direction, enabling more sophisticated and comprehensive analyses of serine hydrolase activity. Activity-based protein profiling (ABPP) using this compound is commonly coupled with mass spectrometry (ABPP-MudPIT) for the identification and quantification of labeled proteins, providing a direct readout of enzyme activity rather than just protein abundance. nih.govpnas.orgresearchgate.netnih.govbiorxiv.orgwikipedia.orgresearchgate.netacs.org

A key orthogonal technology is "click chemistry," particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comwikipedia.orgresearchgate.netnih.govoup.com This bioorthogonal reaction offers several advantages for ABPP:

Reduced Steric Hindrance: It allows for the use of smaller alkyne or azide (B81097) groups on the initial probe, which can be subsequently "clicked" to a reporter tag (like biotin (B1667282) or a fluorophore). This modular approach can improve cell permeability and reduce the impact of bulky reporter groups on enzyme selectivity. mdpi.comrsc.org

Modularity and Versatility: A single "tag-free" alkyne- or azide-functionalized FP probe can be used, and then diversified with a variety of reporter groups post-labeling, eliminating the need for separate synthetic routes for each tagged probe. mdpi.com

Enhanced Mass Spectrometry Analysis: CuAAC-based ABPP methods facilitate the conjugation of probe-labeled proteins to diverse linkers, including chemically or proteolytically cleavable linkers. This enables more advanced mass spectrometry experiments, such as the precise identification of the probe labeling site and quantitative proteomic analyses for comparing enzyme activities across different biological conditions. mdpi.com

Furthermore, advancements in mutually orthogonal chemical tools, such as the OrthoID system, are being explored to profile dynamic proteomes in time and space. These systems aim to overcome limitations like false positives from endogenously biotinylated proteins by utilizing distinct binding mechanisms (e.g., streptavidin-biotin and cucurbit mdpi.comuril-adamantane) alongside engineered enzymes for precise spatiotemporal labeling. nih.gov Such integrations will allow for a more accurate and detailed understanding of enzyme function within their native cellular contexts.

Expansion of this compound Applications to Novel Enzyme Classes and Biological Pathways

While this compound is renowned for its broad reactivity with serine hydrolases, future research aims to expand its application within the broader landscape of enzyme biology and biological pathways. This expansion primarily involves:

Discovery of Uncharacterized Serine Hydrolases: A significant number of human serine hydrolases remain poorly characterized in terms of their physiological substrates and functions. nomuraresearchgroup.comresearchgate.net this compound, as an activity-based probe, is uniquely positioned to identify these unannotated SHs by selectively labeling their active forms in complex proteomes. rsc.orgstanford.edu This has already led to the identification of novel SHs in various human cell lines, animal tissues, and bacterial species. biorxiv.orgrsc.org

Profiling in Diverse Organisms and Systems: this compound has demonstrated utility in profiling SH activities not only in mammalian systems but also in bacterial pathogens such as Staphylococcus aureus, Mycobacterium tuberculosis, Vibrio cholerae, and Klebsiella pneumoniae, as well as in archaea. biorxiv.orgnih.gov Expanding these applications to a wider array of organisms, including plants, and under various environmental and physiological conditions, will uncover species-specific or context-dependent roles of SHs. oup.com

Elucidation of Roles in Complex Biological Pathways: this compound can be applied to investigate the involvement of serine hydrolases in previously underexplored or complex metabolic and signaling networks. For instance, it has been instrumental in identifying SHs involved in lipid metabolism and cancer cell intravasation. acs.orgstanford.edu Future studies could leverage this compound to map the active SH landscape in specific organelles, cellular compartments, or during critical developmental stages, providing insights into their contributions to pathway regulation and disease progression.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for labeling proteins with FP-biotin in vitro?

- Methodological Answer : this compound labeling typically involves incubating protein samples (e.g., cell lysates, recombinant proteins) with 10 µM this compound in pH 8.0 buffer for 1–2 hours. Post-labeling, biotinylated proteins are enriched using avidin-agarose affinity chromatography. Labeled proteins are then separated via SDS-PAGE and detected using streptavidin-conjugated fluorescent dyes (e.g., streptavidin-Alexa 680) or avidin-HRP blots . For MS analysis, tryptic digestion of gel-extracted bands is performed, followed by LC-MS/MS with database searches (e.g., Mascot) incorporating this compound’s mass modification (572 amu) .

Q. How are this compound-labeled peptides identified using mass spectrometry?

- Methodological Answer : MS/MS analysis focuses on characteristic this compound fragment ions (e.g., 227, 312, 329 amu from internal amide bonds) and tyrosine-specific immonium ions (e.g., 708, 691 amu). Extracted ion chromatograms (XICs) targeting these masses enhance specificity in complex mixtures. Peptide sequences are confirmed via y-ion and b-ion series, with labeled tyrosines appearing in fragment ions (e.g., b2-ion at 793.2 amu in bovine actin) . False positives are minimized by manually validating spectra against dehydration/deamination artifacts .

Q. What controls are essential to confirm this compound labeling specificity?

- Methodological Answer : Include negative controls without this compound to exclude endogenous biotinylation. Competitive labeling experiments with organophosphate (OP) inhibitors (e.g., chlorpyrifos-oxon) validate target engagement by observing reduced this compound signal . For serine hydrolases, heat inactivation (e.g., 75°C for 5 min) or protease inhibitors can distinguish enzymatic vs. non-enzymatic labeling .

Advanced Research Questions

Q. How to address contradictions when this compound labels non-serine hydrolase proteins (e.g., transferrin, tubulin)?

- Methodological Answer : this compound reacts with solvent-exposed tyrosines in non-hydrolases, requiring orthogonal validation. Use mutagenesis (e.g., tyrosine-to-phenylalanine substitutions) to confirm labeling sites. Competitive ABPP with non-biotinylated OP probes (e.g., FP-Rh) or structural modeling can differentiate active-site vs. off-target modifications . Quantify labeling efficiency via isotopic labeling (e.g., ^14N/^15N proteomes) to distinguish specific targets from background .

Q. How to optimize this compound labeling for low-abundance enzymes (e.g., DDHD2, PAFAH2)?

- Methodological Answer : Pre-enrichment strategies include subcellular fractionation (e.g., membrane vs. cytosolic proteomes) and affinity purification using high-capacity avidin resins. MudPIT (multidimensional protein identification technology) improves detection sensitivity by reducing sample complexity. Probe concentration gradients (1–20 µM) and extended incubation times (up to 4 hours) enhance labeling of low-abundance targets .

Q. What computational tools resolve ambiguities in this compound-labeled peptide identification?

- Methodological Answer : Database searches (e.g., Mascot, SEQUEST) must include this compound’s variable modification (+572 amu) and neutral loss events (e.g., –17 amu for ammonia). Spectral matching tools like DTASELECT filter low-confidence hits, while manual validation ensures fragment ion consistency. For non-canonical labeling sites, de novo sequencing tools (e.g., PEAKS) and open-modification searches (e.g., MODa) are critical .

Q. How to quantify this compound-labeled enzyme activity in heterogeneous samples?

- Methodological Answer : Combine this compound labeling with SILAC (stable isotope labeling by amino acids in cell culture) or TMT (tandem mass tags) for multiplexed quantification. Densitometric analysis of avidin blots using purified standards (e.g., porcine liver esterase) enables absolute quantification. For dynamic activity profiling, time-course labeling and kinetic modeling (e.g., IC50 curves) assess inhibitor potency .

Data Interpretation and Conflict Resolution

Q. Why do some proteins (e.g., RNase, lysozyme) fail to show this compound labeling despite OP reactivity?

- Methodological Answer : Steric hindrance or buried tyrosines may limit this compound access. Test denaturing conditions (e.g., 1% SDS) to expose cryptic residues. Alternatively, use smaller OP probes (e.g., FP-fluorophosphonate) for comparison. False negatives in MS may arise from poor ionization; optimize LC gradients and use data-independent acquisition (DIA) to improve coverage .

Q. How to distinguish this compound’s covalent binding from non-specific adsorption?

- Methodological Answer : Perform competitive elution with excess biotin (2 mM) to disrupt avidin binding. Compare labeled proteins in reducing vs. non-reducing SDS-PAGE to confirm covalent adducts. For MS, validate by detecting biotinylated fragment ions and excluding proteins identified in "no probe" controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.